![molecular formula C22H30N4O3 B5370383 1'-(2-cyanobenzoyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5370383.png)
1'-(2-cyanobenzoyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(2-cyanobenzoyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as CM-156, is a novel compound that has shown potential as a therapeutic agent in various preclinical studies.
Mécanisme D'action
1'-(2-cyanobenzoyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide exerts its pharmacological effects by modulating the activity of the mu-opioid receptor. It acts as a positive allosteric modulator of the mu-opioid receptor, enhancing the binding of endogenous opioids to the receptor and increasing their potency. This results in an increase in the analgesic and anxiolytic effects of opioids.
Biochemical and Physiological Effects:
This compound has been shown to enhance the analgesic and anxiolytic effects of opioids without increasing their side effects, such as respiratory depression and tolerance. It has also been shown to reduce the development of opioid tolerance and dependence. This compound has been found to be safe and well-tolerated in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1'-(2-cyanobenzoyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide is its ability to enhance the analgesic and anxiolytic effects of opioids without increasing their side effects. This makes it a potentially useful therapeutic agent for the treatment of pain and anxiety. However, this compound has not yet been studied in clinical trials, and its safety and efficacy in humans are still unknown. Another limitation is the complexity of its synthesis, which may make it difficult to produce on a large scale.
Orientations Futures
There are several future directions for the research on 1'-(2-cyanobenzoyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide. One potential direction is the development of more efficient synthesis methods to produce this compound on a larger scale. Another direction is the investigation of its safety and efficacy in clinical trials. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential use in the treatment of drug addiction and withdrawal symptoms.
Méthodes De Synthèse
The synthesis of 1'-(2-cyanobenzoyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-(2-cyanobenzoyl)piperidine-4-carboxylic acid with 2-methoxyethylamine and subsequent coupling with N-protected bipiperidine. The final product is obtained after deprotection of the amine and carboxylic acid groups.
Applications De Recherche Scientifique
1'-(2-cyanobenzoyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in various preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of neuropathic pain, anxiety, and depression. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
1-[1-(2-cyanobenzoyl)piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-29-14-10-24-21(27)18-6-4-11-26(16-18)19-8-12-25(13-9-19)22(28)20-7-3-2-5-17(20)15-23/h2-3,5,7,18-19H,4,6,8-14,16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMSBWONEYOELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.